methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate is a complex organic compound with a unique structure that includes a piperazine ring substituted with a benzyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate typically involves the reaction of piperazine derivatives with benzyl halides under controlled conditions. One common method involves the use of a piperazine derivative, such as 2,5-diketopiperazine, which is reacted with benzyl bromide in the presence of a base like potassium carbonate in an organic solvent such as toluene. The resulting intermediate is then esterified using methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functional group, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine and ester derivatives.
Scientific Research Applications
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2S)-4-phenyl-3,6-dioxopiperazin-2-yl]acetate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its benzyl group provides additional hydrophobic interactions, while the ester functional group allows for further chemical modifications.
Properties
CAS No. |
612506-99-7 |
---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C14H16N2O4/c1-20-13(18)7-11-14(19)16(9-12(17)15-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1 |
InChI Key |
IVPUKGTXTIVOMB-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.